2-Fluoro-4-(trifluoromethyl)benzenethiol

Description

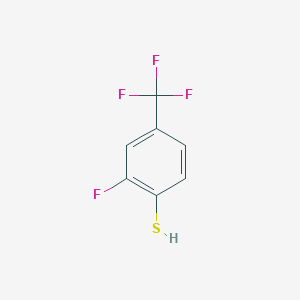

2-Fluoro-4-(trifluoromethyl)benzenethiol (CAS: Not explicitly provided; structurally related to compounds in and ) is a fluorinated aromatic thiol characterized by a benzene ring substituted with a fluorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2. The thiol (-SH) group at position 1 enhances its reactivity, making it valuable in organic synthesis and surface chemistry.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXZRAOPQRBHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzenethiol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring followed by the addition of a thiol group. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the thiolation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, potentially affecting their function. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-withdrawing groups (EWGs): The -CF₃ group dominates electronic effects, but additional substituents like -F or -NO₂ further modulate reactivity. For example, -NO₂ in 2-nitro derivatives lowers pKa significantly compared to -F.

- Steric effects : Bulky substituents (e.g., multiple -F or -Cl atoms) reduce molecular packing efficiency in SAMs, whereas 2-fluoro-4-CF₃ derivatives enable vertical orientation due to F–S interactions.

Physical and Chemical Properties

Table 2: Property Comparison

Notes:

- Melting/boiling points for thiols are often extrapolated from benzamide analogs (e.g., 2-fluoro-4-CF₃ benzamide melts at 140–142°C).

- Density and solubility trends correlate with substituent polarity: nitro derivatives are denser but less soluble than amino variants.

Surface Modification:

- This compound forms highly ordered SAMs on Au substrates, enabling vertical molecular orientation critical for charge transport in organic electronics.

- 4-(Trifluoromethyl)benzenethiol lacks the fluorine at position 2, resulting in less directional packing and lower charge mobility.

Pharmaceutical Intermediates:

- The amino derivative (2-amino-4-CF₃ benzenethiol) is a key precursor for antitumor agents, while the nitro variant is avoided due to toxicity.

Biological Activity

2-Fluoro-4-(trifluoromethyl)benzenethiol (CAS No. 124962-91-0) is an organosulfur compound characterized by a thiol group (-SH) attached to a benzene ring that also carries both fluorine and trifluoromethyl substituents. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. The compound's interactions with biological molecules, particularly through its thiol group, have been the focus of various studies.

The molecular formula of this compound is C7H4F4S. Its chemical structure allows for various reactions, including oxidation, reduction, and nucleophilic substitution. The thiol group can form covalent bonds with proteins, potentially altering their function and leading to various biological effects.

The biological activity of this compound primarily involves its thiol group, which can interact with proteins and other biomolecules. This interaction can lead to changes in protein function, influencing various biochemical pathways. Additionally, the presence of fluorine and trifluoromethyl groups enhances the compound's reactivity, making it a valuable candidate for further research in pharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be relevant in developing new therapeutic agents against infectious diseases.

- Potential Therapeutic Applications : The compound has been explored for its potential use in synthesizing active pharmaceutical ingredients (APIs) with improved receptor activity. Specifically, structure-activity relationship (SAR) studies have indicated that the trifluoromethyl and fluorine groups enhance agonistic activity at G protein-coupled receptors (GPCRs) .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various organosulfur compounds, including this compound. The results demonstrated significant inhibition of bacterial growth against several strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Receptor Interaction

In a recent SAR study, researchers synthesized derivatives of this compound to assess their interaction with specific GPCRs. The findings indicated that modifications to the fluorinated groups significantly influenced receptor binding affinity and agonistic activity, highlighting the importance of these substituents in drug design .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Findings

| Compound Variant | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 12.8 ± 0.4 | RBP4 antagonist |

| Fluorinated derivative A | 20.8 ± 0.5 | Enhanced receptor activity |

| Non-fluorinated control | >100 | Baseline activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.